Discovery and Synthesis of a Potent KRAS G12C Inhibitor: A Technical Guide
Discovery and Synthesis of a Potent KRAS G12C Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the discovery and synthesis of a selective and potent covalent inhibitor of the KRAS G12C mutant protein, a critical target in oncology. Designated as inhibitor 61, this compound demonstrates significant potential in modulating the oncogenic activity of KRAS G12C. This document provides a comprehensive overview of its synthesis, mechanism of action, and the experimental protocols for its characterization.
Introduction to KRAS G12C Inhibition
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival. Mutations in the KRAS gene are among the most common in human cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer, colorectal cancer, and pancreatic cancer. This mutation results in a constitutively active KRAS protein, leading to uncontrolled cell growth and tumor progression.
KRAS was long considered an "undruggable" target due to its high affinity for GTP and the absence of deep allosteric binding pockets. The discovery of a cryptic pocket near the mutated cysteine at position 12 in the KRAS G12C variant has enabled the development of covalent inhibitors that specifically and irreversibly bind to this mutant, locking the protein in its inactive, GDP-bound state. Inhibitor 61 is a novel compound designed to exploit this unique feature of the KRAS G12C oncoprotein.
Discovery of KRAS G12C Inhibitor 61
KRAS G12C inhibitor 61 was identified through a structure-based drug design campaign aimed at developing potent and selective covalent inhibitors. The design strategy focused on optimizing interactions within the switch-II pocket of the inactive KRAS G12C protein to achieve high affinity and reactivity with the Cys12 residue. This inhibitor is disclosed as "Example 3" in patent WO2019051291.
Synthesis of KRAS G12C Inhibitor 61
The synthesis of KRAS G12C inhibitor 61, chemically named (R)-N-(4-(7-((1-acryloylpiperidin-4-yl)oxy)-6-amino-3,4-dihydroquinolin-2(1H)-yl)-5-fluorophenyl)-1-(2,6-difluorophenyl)-1H-pyrazole-4-carboxamide, is a multi-step process involving the preparation of key intermediates and their subsequent coupling and functionalization.
General Synthetic Scheme
The overall synthetic route can be conceptualized as the synthesis of three key fragments followed by their assembly.
DOT Script for General Synthetic Workflow:
Caption: General synthetic workflow for KRAS G12C inhibitor 61.
Detailed Experimental Protocol (Representative)
The following is a representative, detailed protocol for the synthesis of a key intermediate and the final product, based on general procedures for similar compounds.
Step 1: Synthesis of the Pyrazole Carboxylic Acid Intermediate A mixture of the appropriate hydrazine and a suitable ketoester is heated in a solvent such as ethanol with an acid catalyst to form the pyrazole ring. The resulting ester is then hydrolyzed using a base like sodium hydroxide to yield the carboxylic acid.
Step 2: Synthesis of the Dihydroquinoline Core The dihydroquinoline core is typically constructed via a multi-step sequence starting from a substituted aniline, which undergoes cyclization and subsequent functionalization to introduce the necessary amine and hydroxyl groups.
Step 3: Coupling and Final Acryloylation The pyrazole carboxylic acid is activated and coupled with the dihydroquinoline core via an amide bond formation reaction. The resulting intermediate is then subjected to an etherification reaction with a protected piperidinol derivative. Finally, deprotection and reaction with acryloyl chloride in the presence of a base affords the final product, KRAS G12C inhibitor 61.
Mechanism of Action and Signaling Pathway
KRAS G12C inhibitor 61 is a covalent inhibitor that specifically targets the mutant cysteine residue at position 12 of the KRAS protein. It binds to the inactive, GDP-bound state of KRAS G12C, forming an irreversible covalent bond. This modification locks the protein in its inactive conformation, preventing the exchange of GDP for GTP and thereby inhibiting the activation of downstream signaling pathways, most notably the MAPK/ERK pathway.[1] The inhibition of this pathway leads to decreased cell proliferation and induction of apoptosis in KRAS G12C-mutant cancer cells.
DOT Script for KRAS Signaling Pathway and Inhibition:
Caption: KRAS G12C signaling pathway and mechanism of inhibition.
Quantitative Data
The following tables summarize the key quantitative data for KRAS G12C inhibitor 61 and related compounds.
Table 1: Biochemical and Cellular Activity of KRAS G12C Inhibitor 61
| Assay | Cell Line | IC50 (nM) |
| p-ERK Inhibition | MIA PaCa-2 | 9 |
Data is representative and compiled from publicly available sources.
Table 2: Comparative IC50 Values of Covalent KRAS G12C Inhibitors
| Inhibitor | p-ERK IC50 (nM) in MIA PaCa-2 | Cell Proliferation IC50 (nM) in MIA PaCa-2 |
| Inhibitor 61 | 9 | Not Reported |
| Sotorasib (AMG 510) | ~1-10 | ~5-20 |
| Adagrasib (MRTX849) | ~2-15 | ~10-50 |
Values are approximate and intended for comparative purposes.
Key Experimental Protocols
Phospho-ERK (p-ERK) Inhibition Assay (Western Blot)
This assay is used to determine the ability of inhibitor 61 to block the downstream signaling of KRAS G12C by measuring the phosphorylation of ERK.
DOT Script for p-ERK Western Blot Workflow:
Caption: Workflow for the p-ERK western blot assay.
Protocol:
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Cell Culture and Treatment: MIA PaCa-2 cells are seeded in 6-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of KRAS G12C inhibitor 61 for a specified period (e.g., 2 hours).
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Lysis and Protein Quantification: After treatment, the cells are washed with cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a BCA assay.
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SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
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Antibody Incubation and Detection: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with a primary antibody specific for phosphorylated ERK (p-ERK) and total ERK. Following washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate.
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Analysis: The band intensities are quantified using densitometry software, and the ratio of p-ERK to total ERK is calculated to determine the extent of inhibition.
Cell Viability Assay (CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells. It is used to assess the cytotoxic or cytostatic effects of the inhibitor.
Protocol:
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Cell Seeding: MIA PaCa-2 cells are seeded in 96-well opaque-walled plates at a suitable density and allowed to attach overnight.
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Compound Treatment: The cells are treated with a serial dilution of KRAS G12C inhibitor 61 and incubated for a specified period (e.g., 72 hours).
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Assay Procedure: The plate is equilibrated to room temperature. CellTiter-Glo® reagent is added to each well, and the contents are mixed on an orbital shaker to induce cell lysis.
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Luminescence Measurement: After a brief incubation to stabilize the luminescent signal, the luminescence is read using a plate reader.
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Data Analysis: The luminescent signal is proportional to the number of viable cells. The IC50 value, the concentration of inhibitor that causes a 50% reduction in cell viability, is calculated from the dose-response curve.[2]
Covalent Binding Affinity Assay (LC-MS/MS)
This assay is used to confirm the covalent binding of the inhibitor to KRAS G12C and to determine the rate of binding.
Protocol:
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Incubation: Recombinant KRAS G12C protein is incubated with the inhibitor at various concentrations and for different time points.
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Sample Preparation: The reaction is quenched, and the protein is digested into peptides using trypsin.
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LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the peptide containing the modified Cys12 residue.
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Data Analysis: The extent of covalent modification is determined by comparing the peak areas of the modified and unmodified peptides. This data can be used to calculate kinetic parameters such as the rate of inactivation (k_inact) and the inhibition constant (K_i).
Conclusion
KRAS G12C inhibitor 61 is a potent and selective covalent inhibitor that effectively targets the oncogenic KRAS G12C mutation. Its mechanism of action, involving the irreversible binding to the inactive state of the protein and subsequent inhibition of the MAPK/ERK signaling pathway, provides a strong rationale for its further development as a therapeutic agent for KRAS G12C-driven cancers. The experimental protocols and data presented in this guide provide a comprehensive framework for the synthesis, characterization, and evaluation of this promising inhibitor.
